![molecular formula C15H12N2O B581387 1-Benzylindazole-3-carbaldehyde CAS No. 1186509-61-4](/img/structure/B581387.png)
1-Benzylindazole-3-carbaldehyde
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Overview
Description
1-Benzylindazole-3-carbaldehyde is a chemical compound with the molecular formula C15H12N2O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1-Benzylindazole-3-carbaldehyde and similar compounds often involves transition metal-catalyzed reactions and reductive cyclization reactions . For instance, benzimidazole hybrids have been synthesized by click reaction .
Molecular Structure Analysis
The molecular structure of 1-Benzylindazole-3-carbaldehyde consists of a planar benzodiazole unit linked to the benzyl and propynyl substituents . The substituents are rotated significantly out of the benzodiazole plane .
Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzylindazole-3-carbaldehyde are not detailed in the search results, it’s worth noting that indazoles, which are structurally similar, are often involved in a variety of chemical reactions .
Physical And Chemical Properties Analysis
1-Benzylindazole-3-carbaldehyde has a molecular weight of 236.27 .
Scientific Research Applications
- Role of 1-Benzylindazole-3-carbaldehyde : This compound has been extensively used in MCRs from 2014 to 2021. These reactions allow the assembly of complex molecules, making them valuable in medicinal and pharmaceutical chemistry .
- Biological Activities : The indole nucleus exhibits diverse activities such as antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, and anti-HIV effects .
- Biological Importance : Derivatives of indole play crucial roles due to their pharmacological activities .
- Functional Groups : Their inherent functional groups (such as CO) enable C–C and C–N coupling reactions and reductions, leading to diverse heterocyclic derivatives .
Multicomponent Reactions (MCRs)
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors
Indole Derivatives in Natural Products
Plant Hormone Precursor
Carbazole, Triazole, and Pyrazole Synthesis
Protein Kinase Inhibitors and Anticancer Properties
Future Directions
While specific future directions for 1-Benzylindazole-3-carbaldehyde are not detailed in the search results, there is a general demand for novel antimicrobials to treat life-threatening infections caused by multidrug-resistant bacterial pathogens . Compounds like 1-Benzylindazole-3-carbaldehyde could potentially play a role in this area of research.
Mechanism of Action
Target of Action
1-Benzylindazole-3-carbaldehyde is a derivative of indole-3-carbaldehyde . Indole derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, antifungal, and antioxidant activities . .
Mode of Action
Indole derivatives, in general, are known to interact with multiple receptors, which can lead to a variety of biological effects . For instance, some indole derivatives have been reported to stimulate platelet-soluble guanylate cyclase and indirectly elevate platelet cGMP levels .
Biochemical Pathways
Indole-3-carbaldehyde, from which 1-Benzylindazole-3-carbaldehyde is derived, is synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . In Arabidopsis, derivatives of indole-3-carbaldehyde play an important role in pathogen defense . .
Result of Action
Indole derivatives, in general, have been reported to have a variety of biological activities, including antibacterial, antiviral, antifungal, and antioxidant activities .
properties
IUPAC Name |
1-benzylindazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBGYIRPJDSBJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylindazole-3-carbaldehyde |
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